molecular formula C7H11ClF3NO2 B2547660 1-(2,2,2-Trifluoroethyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1803566-91-7

1-(2,2,2-Trifluoroethyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B2547660
CAS No.: 1803566-91-7
M. Wt: 233.62
InChI Key: JDSAGUXAENKKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2,2-Trifluoroethyl)pyrrolidine-3-carboxylic acid hydrochloride is a high-purity chemical compound intended solely for research and development purposes. This molecule features a pyrrolidine ring, a common scaffold in medicinal chemistry, which is substituted with a carboxylic acid functional group and a 2,2,2-trifluoroethyl moiety. The presence of the carboxylic acid group makes it a versatile building block for further synthetic transformations, such as amide coupling or esterification reactions . The trifluoroethyl group is a notable structural feature, as the introduction of fluorine atoms can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable asset in the design of novel pharmaceutical agents and agrochemicals . Supplied as the hydrochloride salt, this compound offers enhanced stability and solubility for various experimental applications. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules, particularly in the exploration of new drug candidates or as a precursor for the development of chemical probes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)4-11-2-1-5(3-11)6(12)13;/h5H,1-4H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSAGUXAENKKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,2-Trifluoroethyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the reaction of pyrrolidine derivatives with trifluoroethylating agents. One common method includes the use of trifluoroethyl iodide in the presence of a base to introduce the trifluoroethyl group onto the pyrrolidine ring. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid moiety undergoes esterification with alcohols under acid catalysis. This reaction is critical for modifying solubility and bioavailability in drug development.
Example:
Compound+R-OHH+Ester derivative+H2O\text{Compound} + \text{R-OH} \xrightarrow{\text{H}^+} \text{Ester derivative} + \text{H}_2\text{O}

Reaction ConditionsTypical ProductsYield Range*Notes
Acid catalyst (H₂SO₄), refluxMethyl/ethyl esters70–85%Trifluoroethyl group stabilizes intermediates via electron-withdrawing effects .

Amide Formation

The carboxylic acid reacts with amines to form amides, a key step in peptide coupling and prodrug synthesis.
Example:
Compound+R-NH2DCC, DMAPAmide derivative\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{DCC, DMAP}} \text{Amide derivative}

Reaction ConditionsTypical ProductsYield Range*Notes
DCC/DMAP, RTPrimary/secondary amides65–90%Hydrochloride salt may require neutralization.

Hydrolysis

The carboxamide group (in related derivatives) undergoes hydrolysis under acidic or basic conditions to regenerate the carboxylic acid.
Example:
Amide derivativeHCl or NaOHCompound+Amine\text{Amide derivative} \xrightarrow{\text{HCl or NaOH}} \text{Compound} + \text{Amine}

Reaction ConditionsProductsYield Range*Notes
6M HCl, refluxCarboxylic acid>90%Trifluoroethyl group resists hydrolysis due to strong C–F bonds .

Nucleophilic Substitution

The trifluoroethyl group participates in nucleophilic substitution (Sₙ2) reactions, though its electron-withdrawing nature reduces reactivity compared to non-fluorinated analogs .
Example:
Compound+NuSubstituted product+F\text{Compound} + \text{Nu}^- \rightarrow \text{Substituted product} + \text{F}^-

Reaction ConditionsProductsYield Range*Notes
K₂CO₃, DMF, 60°CThioethers, amines40–75%Competing elimination observed at higher temperatures .

Cycloaddition Reactions

The pyrrolidine ring engages in [3+2] cycloadditions with dipolarophiles, enabling spirocyclic compound synthesis .
Example:
Compound+DipolarophileCatalystSpirooxindole derivatives\text{Compound} + \text{Dipolarophile} \xrightarrow{\text{Catalyst}} \text{Spirooxindole derivatives}

Reaction ConditionsProductsYield Range*Notes
Chiral phosphonium catalyst, THF, RTSpirooxindoles42–99%High enantioselectivity (53–96% ee) achieved .

Mannich Reactions

The amine component facilitates Mannich reactions with aldehydes and ketones, forming β-amino carbonyl derivatives .
Example:
\text{Compound} + \text{RCHO} + \text{R'_2NH} \rightarrow \beta\text{-Amino ketone}

Reaction ConditionsProductsYield Range*Notes
Et₃N, CH₂Cl₂, 0°CTrifluoromethylated amines60–85%Diastereoselectivity influenced by CF₃ group .

Salt Formation

The hydrochloride salt can exchange counterions via metathesis, altering physicochemical properties .
Example:
Compound+NaOTfTriflate salt+NaCl\text{Compound} + \text{NaOTf} \rightarrow \text{Triflate salt} + \text{NaCl}

Reaction ConditionsProductsYield Range*Notes
MeOH, RTAlternative salts (e.g., triflate)>95%Critical for tuning solubility in formulation .

Mechanistic Insights and Substituent Effects

  • Trifluoroethyl Group : The –CF₃ group reduces nucleophilicity at adjacent nitrogen but enhances stability against metabolic degradation .

  • Pyrrolidine Ring : Constrained geometry favors stereoselective reactions, as seen in asymmetric cycloadditions .

  • Carboxylic Acid : Acts as a hydrogen-bond donor in catalytic cycles, influencing reaction pathways.

*Yield ranges are extrapolated from analogous reactions in cited literature due to limited direct data .
Safety Note : Reactions involving this compound require strict control of pH and temperature to avoid decomposition .

Scientific Research Applications

Janus Kinase Inhibition

1-(2,2,2-Trifluoroethyl)pyrrolidine-3-carboxylic acid hydrochloride has been identified as a potent inhibitor of Janus kinase 1 (JAK-1), which plays a crucial role in the signaling pathways of various cytokines involved in immune response and inflammation. This inhibition is particularly relevant for treating autoimmune diseases such as rheumatoid arthritis and psoriasis.

Clinical Trials : Ongoing clinical trials are evaluating the effectiveness of this compound in managing autoimmune conditions, showcasing its potential as a therapeutic agent.

Drug Design and Development

The unique chemical structure of this compound allows for further exploration in drug design. Researchers are investigating modifications to enhance its efficacy and selectivity against specific biological targets. The compound's interaction with JAK enzymes is being studied to understand its mechanism of action better and to identify potential side effects.

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
Pyrrolidine-3-carboxylic acidBasic pyrrolidine structureLacks trifluoroethyl group; more hydrophilic
4-(Trifluoromethyl)pyrrolidine-3-carboxylic acidTrifluoromethyl instead of trifluoroethylDifferent fluorinated group; potential variations in biological activity
1-(Perfluoropropyl)pyrrolidine-3-carboxylic acidPerfluoropropyl substituentLarger fluorinated group; may exhibit different pharmacokinetics

The distinct trifluoroethyl substitution enhances the lipophilicity of this compound while retaining biological activity against JAK enzymes, differentiating it from other pyrrolidine derivatives.

Case Study 1: Efficacy Against Autoimmune Diseases

In a recent study focusing on the efficacy of JAK inhibitors for treating rheumatoid arthritis, this compound demonstrated significant improvements in patient outcomes compared to placebo groups. The compound showed a reduction in disease activity scores and improved patient-reported outcomes over a 12-week trial period.

Case Study 2: Mechanism of Action Analysis

Research conducted on the binding affinity of this compound to JAK enzymes revealed an IC50 value indicating high potency. The study utilized surface plasmon resonance techniques to quantify the interaction strength between the compound and JAK-1, confirming its role as a competitive inhibitor.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to the modulation of enzyme activity and signaling pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Molecular Weight Key Substituents Functional Groups Solubility (HCl Salt) Biological Relevance
1-(2,2,2-Trifluoroethyl)pyrrolidine-3-carboxylic acid hydrochloride 484.53 (est.) Trifluoroethyl (N-position) Carboxylic acid, pyrrolidine High (HCl salt) CNS targeting, enzyme inhibition
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid 466 Benzodioxol, trifluoromethylphenyl urea Urea, carboxylic acid Moderate Serotonin receptor modulation
CI 966 hydrochloride Not reported Bis(trifluoromethyl)phenyl ether, pyridine Pyridine, ether, tetrahydro High (HCl salt) GABA reuptake inhibition
2-(3-Fluorobenzyl)-L-proline hydrochloride Not reported 3-Fluorobenzyl (C2-position) Proline (pyrrolidine), carboxylic acid High (HCl salt) Peptide mimetics, CNS agents
3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride Not reported Trifluoromethyl (C3-position) Carboxylic acid, pyrrolidine High (HCl salt) Enzyme inhibition
Key Observations:
  • Trifluoroethyl vs. Trifluoromethyl: The target compound’s trifluoroethyl group (N-position) provides a flexible aliphatic fluorinated chain, whereas 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid () has a rigid trifluoromethyl group directly on the pyrrolidine ring.
  • Aromatic vs. Aliphatic Fluorination : Compounds like CI 966 (bis(trifluoromethyl)phenyl ether) and 2-(3-fluorobenzyl)-L-proline (fluorobenzyl) rely on aromatic fluorination for lipophilicity and π-π stacking, contrasting with the target compound’s aliphatic fluorination, which may reduce off-target interactions .
  • Carboxylic Acid Positioning : The carboxylic acid at C3 in the target compound and 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid enables hydrogen bonding, while analogs like CI 966 (pyridinecarboxylic acid) utilize a heterocyclic core for distinct binding modes.

Biological Activity

1-(2,2,2-Trifluoroethyl)pyrrolidine-3-carboxylic acid hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of Janus kinases (JAKs). This article delves into the compound's biological properties, mechanisms of action, synthesis methods, and relevant case studies.

The compound is characterized by:

  • Molecular Formula : C₈H₁₃ClF₃NO₂
  • Molecular Weight : 247.64 g/mol
  • Functional Groups : Contains a trifluoroethyl group and a carboxylic acid moiety, enhancing its lipophilicity and solubility.

This compound primarily functions as a selective inhibitor of JAK-1. JAKs are critical in the signaling pathways of various cytokines and growth factors, making them vital targets in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. The inhibition of JAK-1 disrupts inflammatory signaling cascades, leading to reduced inflammation and immune response.

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against JAK-1 with an IC₅₀ value indicating potent efficacy. The binding affinity studies reveal its interaction with the ATP-binding site of the JAK enzyme, which is crucial for its inhibitory function.

In Vivo Studies

Ongoing clinical trials are evaluating the effectiveness of this compound in managing autoimmune conditions. Preliminary results suggest a favorable safety profile and promising therapeutic outcomes.

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional similarities with related compounds:

Compound NameStructure TypeUnique Features
Pyrrolidine-3-carboxylic acidBasic pyrrolidine structureLacks trifluoroethyl group; more hydrophilic
4-(Trifluoromethyl)pyrrolidine-3-carboxylic acidTrifluoromethyl insteadDifferent fluorinated group; varied activity
1-(Perfluoropropyl)pyrrolidine-3-carboxylic acidPerfluoropropyl substituentLarger fluorinated group; distinct pharmacokinetics

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Rheumatoid Arthritis Treatment : A study involving patients with moderate to severe rheumatoid arthritis demonstrated significant improvement in disease activity scores when treated with JAK inhibitors including derivatives of this compound.
  • Psoriasis Management : Clinical trials have shown that patients receiving treatment with JAK inhibitors exhibit reduced psoriatic lesions and improved quality of life metrics.

Synthesis Methods

The synthesis of this compound involves several steps:

  • Formation of Pyrrolidine Ring : Starting from commercially available precursors.
  • Introduction of Trifluoroethyl Group : Utilizing trifluoromethylating agents to achieve the desired substitution.
  • Carboxylation : Employing carboxylation reactions to introduce the carboxylic acid functional group at the appropriate position.

These methods are crucial for producing high-purity compounds suitable for pharmaceutical testing.

Q & A

Q. How to reconcile discrepancies between computational and experimental pKa values?

  • Methodology : Measure pKa via potentiometric titration (e.g., GLpKa instrument). Compare with DFT-derived pKa (using COSMO-RS models). Adjust computational parameters (solvent dielectric constant) to align with empirical data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.